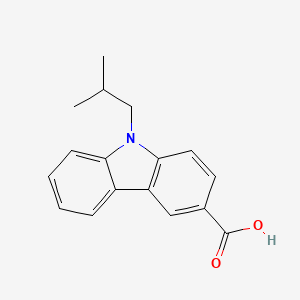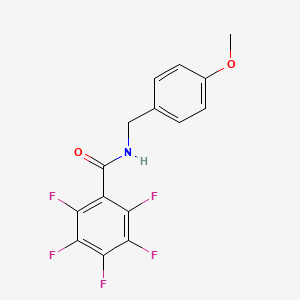
9-isobutyl-9H-carbazole-3-carboxylic acid
Vue d'ensemble
Description
9-Isobutyl-9H-carbazole-3-carboxylic acid (IBCA) is a heterocyclic organic compound that has attracted the attention of researchers due to its potential applications in various fields. IBCA has been synthesized using different methods, and its synthesis has been optimized to improve the yield and purity of the compound. Scientific research has focused on the mechanism of action of IBCA, its biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid is not fully understood, but it is believed to involve the interaction of the carbazole moiety with biological targets. 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, which may be useful in the treatment of Alzheimer's disease. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, which may be attributed to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects
9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 9-isobutyl-9H-carbazole-3-carboxylic acid can induce apoptosis in cancer cells, which may be useful in the development of anticancer drugs. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been shown to inhibit the growth of tumor cells and to enhance the activity of chemotherapeutic agents. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
9-isobutyl-9H-carbazole-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, its stability, and its ease of synthesis. However, 9-isobutyl-9H-carbazole-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity. Researchers should take precautions when handling 9-isobutyl-9H-carbazole-3-carboxylic acid and should use appropriate safety measures to minimize the risk of exposure.
Orientations Futures
There are several future directions for the research on 9-isobutyl-9H-carbazole-3-carboxylic acid. One direction is to explore the potential applications of 9-isobutyl-9H-carbazole-3-carboxylic acid in the field of optoelectronics and organic semiconductors. Another direction is to investigate the mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid and its potential applications in the treatment of Alzheimer's disease and cancer. In addition, future research could focus on the development of new synthesis methods for 9-isobutyl-9H-carbazole-3-carboxylic acid and the preparation of new functional materials based on 9-isobutyl-9H-carbazole-3-carboxylic acid.
Applications De Recherche Scientifique
9-isobutyl-9H-carbazole-3-carboxylic acid has potential applications in various fields, including optoelectronics, organic semiconductors, and materials science. 9-isobutyl-9H-carbazole-3-carboxylic acid has been used as a building block for the synthesis of functional materials, such as conjugated polymers and dendrimers. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been used as a ligand for the preparation of metal-organic frameworks and as a precursor for the synthesis of carbazole-based materials.
Propriétés
IUPAC Name |
9-(2-methylpropyl)carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(2)10-18-15-6-4-3-5-13(15)14-9-12(17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXMVJALSOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4644987.png)

![2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4645011.png)


![1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4645043.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4645048.png)

![2-(3-chlorophenyl)-5,8-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B4645062.png)
![N-(2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4645065.png)
![ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4645070.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4645083.png)
![4-({[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4645089.png)